REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])N.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:19].[K+]>O>[Br:1][C:2]1[CH:3]=[C:4]([I:19])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:2.3,4.5|
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1C
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Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
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[I-].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The reaction was stirred for 8 hours at r.t
|
Duration
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8 h
|
Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with Et2O
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Type
|
WASH
|
Details
|
the combined organic layers were washed with a 10% aqueous solution of Na2S2O3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through a silica gel pad
|
Type
|
WASH
|
Details
|
eluted with 10% EtOAc/hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |